molecular formula C19H19N3O4S B11073189 methyl 4-({[(2Z)-3-cyclopropyl-2-(cyclopropylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

methyl 4-({[(2Z)-3-cyclopropyl-2-(cyclopropylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

Cat. No.: B11073189
M. Wt: 385.4 g/mol
InChI Key: JFAZGRQTBDFUHT-UHFFFAOYSA-N
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Description

Methyl 4-({[(2Z)-3-cyclopropyl-2-(cyclopropylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate is a complex organic compound featuring a thiazine ring, cyclopropyl groups, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(2Z)-3-cyclopropyl-2-(cyclopropylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazine Ring: This can be achieved by reacting a suitable cyclopropyl ketone with thiourea under acidic conditions to form the thiazine ring.

    Benzoate Ester Formation: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the thiazine ring, potentially converting it to a dihydrothiazine or a thiazolidine.

    Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as ammonia (NH₃) or ethanol (C₂H₅OH) can be used under basic conditions.

Major Products

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Dihydrothiazine, thiazolidine.

    Substitution: Amides, alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery. It can be tested for antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be developed as therapeutic agents. Its structure suggests it could interact with various biological targets, making it a versatile scaffold for drug design.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-({[(2Z)-3-cyclopropyl-2-(cyclopropylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate exerts its effects depends on its interaction with molecular targets. The thiazine ring and cyclopropyl groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The benzoate ester group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate:

    Cyclopropylamine: Contains cyclopropyl groups and is used in the synthesis of pharmaceuticals.

    Thiazine derivatives: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

Methyl 4-({[(2Z)-3-cyclopropyl-2-(cyclopropylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate is unique due to its combination of a thiazine ring, cyclopropyl groups, and a benzoate ester. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler or more common compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 4-[(3-cyclopropyl-2-cyclopropylimino-4-oxo-1,3-thiazine-6-carbonyl)amino]benzoate

InChI

InChI=1S/C19H19N3O4S/c1-26-18(25)11-2-4-12(5-3-11)20-17(24)15-10-16(23)22(14-8-9-14)19(27-15)21-13-6-7-13/h2-5,10,13-14H,6-9H2,1H3,(H,20,24)

InChI Key

JFAZGRQTBDFUHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NC3CC3)S2)C4CC4

Origin of Product

United States

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